REACTION_CXSMILES
|
[Br-].[Al+3].[Br-].[Br-].[CH:5]1[C:17]2[CH:16]([CH2:18][O:19][C:20]([NH:22][C:23]([CH2:34][CH2:35][CH2:36][CH:37]=[CH2:38])([CH2:29][CH2:30][CH2:31][CH:32]=[CH2:33])[C:24]([O:26]CC)=[O:25])=[O:21])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1.O.Cl>CSC.ClCCl>[CH:14]1[C:15]2[CH:16]([CH2:18][O:19][C:20]([NH:22][C:23]([CH2:34][CH2:35][CH2:36][CH:37]=[CH2:38])([CH2:29][CH2:30][CH2:31][CH:32]=[CH2:33])[C:24]([OH:26])=[O:25])=[O:21])[C:17]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3|
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Al+3].[Br-].[Br-]
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(C(=O)OCC)(CCCC=C)CCCC=C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual yellowish solid was purified by silica gel column chromatography (eluting with 7% methanol in dichloromethane)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(C(=O)O)(CCCC=C)CCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |